Methylatropine
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Overview
Description
It was introduced by the Bayer Company in 1902 as a mydriatic agent for dilation of the pupil during ophthalmic examinations under the trade name Eumydrin . Methylatropine is a quaternary ammonium salt of atropine and is known for its highly polar nature, which allows it to penetrate less readily into the central nervous system compared to atropine .
Preparation Methods
Methylatropine is synthesized through the quaternization of atropine. The process involves the reaction of atropine with methyl iodide or methyl bromide under controlled conditions to form this compound iodide or this compound bromide . The reaction typically occurs in an organic solvent such as acetone or ethanol, and the product is purified through recrystallization . Industrial production methods follow similar synthetic routes but are scaled up to accommodate larger quantities.
Chemical Reactions Analysis
Methylatropine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: This compound can undergo nucleophilic substitution reactions, where the quaternary ammonium group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like halides . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Methylatropine has several scientific research applications:
Mechanism of Action
Methylatropine exerts its effects by blocking muscarinic acetylcholine receptors. This action inhibits the parasympathetic nervous system, leading to effects such as pupil dilation and relaxation of smooth muscles . The molecular targets of this compound include muscarinic receptors in the eye, gastrointestinal tract, and other peripheral tissues .
Comparison with Similar Compounds
Methylatropine is compared with other similar compounds such as atropine, homatropine, and scopolamine. While all these compounds are tropane alkaloids and share similar structures, this compound is unique due to its quaternary ammonium group, which makes it more polar and less likely to cross the blood-brain barrier . This property makes this compound more suitable for peripheral applications without central nervous system effects .
Similar Compounds
- Atropine
- Homatropine
- Scopolamine
Properties
CAS No. |
31610-87-4 |
---|---|
Molecular Formula |
C18H26NO3+ |
Molecular Weight |
304.4 g/mol |
IUPAC Name |
[(1R,5S)-8,8-dimethyl-8-azoniabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate |
InChI |
InChI=1S/C18H26NO3/c1-19(2)14-8-9-15(19)11-16(10-14)22-18(21)17(12-20)13-6-4-3-5-7-13/h3-7,14-17,20H,8-12H2,1-2H3/q+1/t14-,15+,16?,17? |
InChI Key |
PIPAJLPNWZMYQA-RYTJFDOTSA-N |
Isomeric SMILES |
C[N+]1([C@@H]2CC[C@H]1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C |
SMILES |
C[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C |
Canonical SMILES |
C[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C |
31610-87-4 | |
Related CAS |
2870-71-5 (bromide) |
Synonyms |
8-methylatropinium nitrate atropine iodomethylate atropine methonitrate atropine methylbromide methyl atropine methylatropine methylatropine bromide methylatropine iodide methylatropine iodide, (endo-(+-))-isomer methylatropine iodide, (endo-3(R))-isomer methylatropine iodide, (endo-3(S))-isomer methylatropine iodide, 3H-labeled, (endo-(+-))-isomer methylatropine nitrate methylatropine nitrate, (endo-(+-))-isomer methylatropine nitrite, (endo-(+-))-isomer methylatropine sulfate (2:1), (endo-(+-))-isomer methylatropine, endo-3(R)-isomer methylatropine, endo-3(S)-isomer N-methylatropine |
Origin of Product |
United States |
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